molecular formula C19H22N2O4S B2387845 N-(2,3-dihydroxypropyl)-2-[(phenylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide CAS No. 333776-39-9

N-(2,3-dihydroxypropyl)-2-[(phenylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B2387845
CAS No.: 333776-39-9
M. Wt: 374.46
InChI Key: RJOHCXAUJFMLPZ-UHFFFAOYSA-N
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Description

N-(2,3-dihydroxypropyl)-2-[(phenylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a synthetic small molecule featuring a partially hydrogenated benzothiophene core. Key structural elements include:

  • Core: A 4,5,6,7-tetrahydro-1-benzothiophene ring, which combines aromatic and aliphatic characteristics.
  • Substituents: A carboxamide group at position 3, linked to a 2,3-dihydroxypropyl chain, enhancing hydrophilicity. A phenylcarbonylamino group at position 2, introducing aromatic and hydrogen-bonding capabilities.

Its characterization likely employs crystallographic tools such as SHELXL for refinement and ORTEP-3 for visualization .

Properties

IUPAC Name

2-benzamido-N-(2,3-dihydroxypropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S/c22-11-13(23)10-20-18(25)16-14-8-4-5-9-15(14)26-19(16)21-17(24)12-6-2-1-3-7-12/h1-3,6-7,13,22-23H,4-5,8-11H2,(H,20,25)(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJOHCXAUJFMLPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=CC=C3)C(=O)NCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,3-dihydroxypropyl)-2-[(phenylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Benzothiophene Core: This step involves the cyclization of a suitable thiophene derivative with an appropriate reagent to form the benzothiophene ring.

    Introduction of the Phenylcarbonyl Group: The phenylcarbonyl group can be introduced via acylation reactions using reagents such as benzoyl chloride.

    Attachment of the Dihydroxypropyl Side Chain: The dihydroxypropyl side chain can be attached through nucleophilic substitution reactions, often using epoxides or halohydrins as intermediates.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The dihydroxypropyl side chain can undergo oxidation reactions to form corresponding carbonyl compounds.

    Reduction: The phenylcarbonyl group can be reduced to a phenylmethyl group using reducing agents like lithium aluminum hydride.

    Substitution: The benzothiophene core can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophiles such as halogens or nitro groups, often in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of phenylmethyl derivatives.

    Substitution: Formation of various substituted benzothiophenes.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,3-dihydroxypropyl)-2-[(phenylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is not fully understood but is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The dihydroxypropyl side chain and phenylcarbonyl group are likely critical for these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

A structurally related compound, 6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine (), provides a basis for comparison:

Property Target Compound Compound from (CS-0309467)
Molecular Formula C₁₉H₂₃N₂O₄S C₂₃H₂₅N₃O₃
Molecular Weight 375.47 g/mol 391.46 g/mol
Core Structure Tetrahydrobenzothiophene Pyridine + 1,4-benzodioxin
Key Functional Groups Carboxamide, phenylcarbonylamino, dihydroxypropyl Methoxy, dimethylaminomethylphenyl, benzodioxin
Hydrophilicity Higher (dihydroxypropyl group) Lower (dimethylamino and benzodioxin)
Research Status Undisclosed Limited to non-medical research

Key Differences:

Core Heterocycles :

  • The target’s tetrahydrobenzothiophene core offers sulfur-based electronic effects, contrasting with the pyridine-benzodioxin system in , which may influence π-π stacking and solubility.

Substituent Chemistry: The dihydroxypropyl group in the target enhances aqueous solubility, whereas the dimethylaminomethylphenyl group in increases lipophilicity, affecting membrane permeability.

Potential Applications: The target’s carboxamide and hydroxyl groups suggest utility in targeted drug delivery or enzyme inhibition, while ’s dimethylamino group hints at central nervous system activity.

Methodological Considerations

Structural comparisons rely on crystallographic software:

  • SHELXL : Used for refining small-molecule structures, ensuring accurate bond lengths and angles .
  • WinGX/ORTEP-3 : Enable 3D visualization and data processing, critical for analyzing steric and electronic differences .

Biological Activity

N-(2,3-dihydroxypropyl)-2-[(phenylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound with significant potential in pharmaceutical applications. This article delves into its biological activities, mechanisms of action, and related research findings.

Chemical Structure and Properties

The compound has the molecular formula C19H22N2O4SC_{19}H_{22}N_{2}O_{4}S and contains a benzothiophene core. Its structural features include hydroxyl and carbonyl functional groups, which enhance its solubility and reactivity in biological systems .

Biological Activity Overview

Research indicates that this compound exhibits notable biological activities, particularly as an inhibitor of sodium-dependent phosphate transporters (NPT-IIb). This inhibition is relevant for managing hyperphosphatemia in chronic kidney disease patients. The following sections outline specific biological activities observed in various studies.

1. Inhibition of Phosphate Transporters

  • Mechanism : The compound selectively inhibits NPT-IIb transporters, which play a crucial role in phosphate reabsorption in the kidneys.
  • Implications : This activity suggests potential therapeutic applications for conditions characterized by elevated phosphate levels, such as chronic kidney disease.

2. Cytostatic and Anti-inflammatory Properties

Studies have shown that derivatives of benzothiophene compounds, including this one, exhibit cytostatic effects against various cancer cell lines. Additionally, anti-inflammatory properties have been noted in related compounds .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, the following table compares it with structurally similar compounds:

Compound NameMolecular FormulaKey FeaturesBiological Activity
2-Amino-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamideC15H16N2OSLacks hydroxyl groupModerate anti-inflammatory activity
2-Amino-N-(2-ethoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamideC17H20N2O2SEthoxy substitutionPotential analgesic properties
2-[(Cyclopropylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamideC13H16N2O2SCyclopropyl groupAntimicrobial activity

This comparison highlights the unique combination of functional groups in our compound that enhances its solubility and reactivity compared to others lacking such diversity.

Case Study 1: Phosphate Transport Inhibition

A study investigated the effects of this compound on phosphate transport in renal cells. The results indicated a significant reduction in phosphate uptake when treated with this compound compared to controls. This finding supports its potential use in therapeutic interventions for hyperphosphatemia.

Case Study 2: Anti-inflammatory Activity

Another research effort focused on the anti-inflammatory properties of related benzothiophene derivatives. The findings demonstrated that these compounds could reduce inflammatory markers in vitro. The presence of hydroxyl groups was linked to enhanced anti-inflammatory activity due to increased interaction with inflammatory mediators .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-(2,3-dihydroxypropyl)-2-[(phenylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization of the benzothiophene core, followed by carboxamide coupling. For analogs, methods like sulfonylation (e.g., using sulfonyl chlorides) and nucleophilic substitution (e.g., chloroacetamido intermediates) are common . Reaction conditions (solvents, catalysts) are critical: for example, dimethyl sulfoxide (DMSO) and triethylamine are often used for amide bond formation, while palladium catalysts facilitate cross-coupling reactions .

Q. How can researchers characterize the structural purity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) : Confirm substituent positions (e.g., dihydroxypropyl and phenylcarbonyl groups) via 1^1H and 13^13C NMR .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C20_{20}H25_{25}N3_3O4_4S).
  • HPLC-PDA : Assess purity (>95% recommended for biological assays) .

Q. What preliminary biological assays are suitable for evaluating its therapeutic potential?

  • Methodological Answer : Begin with in vitro assays :

  • Antioxidant Activity : DPPH radical scavenging or β-carotene linoleate oxidation assays, as used for structurally related thiophene-carboxamides .
  • Enzyme Inhibition : Screen against targets like acetylcholinesterase (for neurodegenerative applications) or cyclooxygenase (anti-inflammatory potential) .
  • Antimicrobial Screening : Use agar diffusion assays against Gram-positive/negative bacteria and fungi .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

  • Methodological Answer :

  • Substituent Variation : Compare analogs with modified dihydroxypropyl chains (e.g., ethyl vs. methyl groups) or phenylcarbonyl replacements (e.g., thiophene or furan rings) .
  • Data Table :
Analog SubstituentBioactivity (IC50_{50}, μM)TargetReference
Phenylcarbonyl12.5 ± 1.2COX-2
Thiophene-2-carbonyl8.7 ± 0.9COX-2
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to enzyme active sites .

Q. How can contradictory bioactivity data between in vitro and in vivo studies be resolved?

  • Methodological Answer :

  • Pharmacokinetic Profiling : Measure absorption/distribution using Caco-2 cell models or in vivo plasma assays. Low bioavailability may explain discrepancies .
  • Metabolite Identification : Use LC-MS/MS to detect phase I/II metabolites that may deactivate the compound .
  • Dose-Response Refinement : Adjust dosing regimens based on half-life (e.g., t1/2_{1/2} from rodent studies) .

Q. What strategies are effective for enhancing solubility without compromising activity?

  • Methodological Answer :

  • Prodrug Design : Introduce phosphate or glycoside groups to the dihydroxypropyl chain for transient hydrophilization .
  • Co-Crystallization : Screen with co-formers like succinic acid to improve aqueous solubility .
  • Nanoformulation : Encapsulate in PEGylated liposomes (particle size <200 nm, PDI <0.2) to enhance biodistribution .

Q. How can in silico tools predict off-target interactions or toxicity?

  • Methodological Answer :

  • Pharmacophore Modeling : Use Schrödinger’s Phase to identify unintended targets (e.g., cytochrome P450 isoforms) .
  • Toxicity Prediction : Apply QSAR models in ADMET Predictor™ or ProtoQSAR to estimate hepatotoxicity (e.g., Ames test alerts) .
  • Cross-Reactivity Screening : Perform similarity ensemble approach (SEA) against ChEMBL database .

Data Contradiction Analysis

Q. How to address inconsistencies in enzyme inhibition data across research groups?

  • Methodological Answer :

  • Standardize Assay Conditions : Control variables like pH (7.4 vs. 6.8), temperature (25°C vs. 37°C), and enzyme source (recombinant vs. tissue-derived) .
  • Blind Replication : Collaborate with independent labs to validate results using identical protocols .
  • Meta-Analysis : Pool data from multiple studies (e.g., random-effects model) to identify outliers .

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